molecular formula C18H15F3N4O B3014774 N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034393-36-5

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B3014774
CAS No.: 2034393-36-5
M. Wt: 360.34
InChI Key: ZQFGPQDLHIENNY-UHFFFAOYSA-N
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Description

N-((6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a pyridine core substituted at the 6-position with a 1-methylpyrazol-5-yl group and at the 3-position with a methylene bridge linked to a 2-(trifluoromethyl)benzamide moiety. This compound’s structural design integrates heterocyclic and trifluoromethyl groups, which are commonly employed in medicinal chemistry to enhance target binding, metabolic stability, and lipophilicity .

Properties

IUPAC Name

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O/c1-25-16(8-9-24-25)15-7-6-12(10-22-15)11-23-17(26)13-4-2-3-5-14(13)18(19,20)21/h2-10H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFGPQDLHIENNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Synthesis of the Pyridine Ring: The pyridine ring can be constructed via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling of the Pyrazole and Pyridine Rings: The pyrazole and pyridine rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of the Benzamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyridines.

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its complex structure, which includes:

  • A trifluoromethyl group , enhancing lipophilicity and biological activity.
  • A pyrazole moiety , known for its diverse biological activities.
  • A pyridine ring , contributing to its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide exhibit significant anticancer properties. For instance, compounds with similar structures have been noted for their ability to inhibit androgen receptor (AR) signaling pathways, making them potential candidates for treating AR-dependent cancers such as prostate cancer . The compound's ability to modulate tissue-selective androgen receptors suggests it could be beneficial in developing targeted therapies that minimize side effects associated with traditional hormone therapies.

Kinase Inhibition

The compound may also act as a kinase inhibitor. Kinases play critical roles in cell signaling pathways, and their dysregulation is often implicated in cancer and other diseases. Studies have shown that pyrazole derivatives can effectively inhibit various kinases, leading to reduced cellular proliferation and increased apoptosis in cancer cells . This makes this compound a promising candidate for further exploration in kinase-related therapies.

Case Study 1: Prostate Cancer Treatment

A study focused on the development of AR antagonists demonstrated that compounds structurally related to this compound significantly inhibited tumor growth in prostate cancer models. These findings support the hypothesis that targeting AR pathways can effectively manage prostate cancer progression .

Case Study 2: Kinase Inhibition

In another study examining pyrazole derivatives, researchers found that specific compounds demonstrated nanomolar inhibition of MET kinase activity, which is crucial for tumor growth and metastasis. This suggests that this compound could be further investigated as a potential MET inhibitor .

Mechanism of Action

The mechanism of action of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Trifluoromethyl vs. Methoxy Groups

Benzamide vs. Benzylamine Scaffolds

  • N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine () : The benzylamine lacks the hydrogen-bonding capacity of the benzamide’s carbonyl group, which is critical for interactions with target proteins. This difference may result in reduced binding efficacy compared to the target compound .

Pyrazole and Pyridine Modifications

Methyl vs. Bulky Cyclic Substituents

  • Target Compound : The 1-methyl group on the pyrazole balances steric effects and metabolic stability.
  • N-((1-Cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide (1448056-43-6) : Bulky cyclopentyl and cyclopropyl groups increase lipophilicity but may hinder binding to flat enzymatic active sites. This compound’s molecular weight (377.4 g/mol) is comparable to the target, suggesting similar bioavailability challenges .

Pyridine vs. Pyrimidine Heterocycles

  • Flumatinib Mesylate (): Incorporates a pyrimidine ring and a piperazinylmethyl group, enhancing solubility through the basic piperazine moiety.

Functional Group Additions for Solubility and Potency

  • Ponatinib Analogs (): Introducing water-soluble amines (e.g., dimethylamino or pyrrolidinyl groups) on imidazole rings failed to improve potency, highlighting the importance of strategic functionalization. The target compound’s trifluoromethyl group avoids this pitfall by prioritizing lipophilicity over forced solubility .

Structural and Property Comparison Table

Compound Name Key Structural Features Molecular Weight (g/mol) Hypothesized Properties Reference
Target Compound 2-(Trifluoromethyl)benzamide, 1-methylpyrazole-pyridine ~377 (estimated) High lipophilicity, moderate solubility
3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide 3,5-Dimethoxy benzamide - Increased solubility, reduced potency
N-((1-Cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide Bulky cyclopentyl/cyclopropyl substituents 377.4 High lipophilicity, steric hindrance
Flumatinib Mesylate Piperazinylmethyl, pyrimidine core - Enhanced solubility, kinase inhibition potential
N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine Benzylamine scaffold - Reduced hydrogen-bonding capacity

Biological Activity

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining pyrazole, pyridine, and benzamide moieties, which may confer diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C17_{17}H16_{16}F3_{3}N5_{5}O. The presence of trifluoromethyl and pyrazole groups suggests potential interactions with biological targets that may lead to significant pharmacological effects.

Structural Features

Feature Description
Pyrazole Ring Contributes to the compound's reactivity and binding affinity.
Pyridine Ring Enhances solubility and bioavailability.
Benzamide Moiety Imparts stability and potential for enzyme interaction.
Trifluoromethyl Group Modifies lipophilicity and influences biological activity.

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. It may act as an inhibitor or modulator in various biochemical pathways, potentially influencing cellular processes such as proliferation, apoptosis, and inflammation.

Case Studies and Research Findings

  • Anticancer Activity : In studies evaluating the cytotoxicity of related pyrazole derivatives, compounds similar to this compound have shown promising results against various cancer cell lines. For instance, derivatives with similar structural motifs exhibited IC50 values ranging from 60 nM to 580 nM against gastric and liver cancer cells, suggesting a strong anticancer potential .
  • Anti-inflammatory Properties : Research indicates that compounds containing pyrazole and pyridine rings can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation, similar to other compounds in its class that have demonstrated inhibitory potency against targets like COX enzymes and HDACs .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential.

Compound IC50 (nM) Target Activity
N-(pyridin-3-ylmethyl)-4-(morpholinosulfonyl)benzamide120 - 600Anticancer
N-(6-(1-methylpyrazol-5-yl)pyridin-3-yl)-4-chlorobenzamide60 - 580Anticancer
N-(6-(1-methylpyrazol-5-yl)pyridin-3-yl)-2-fluorobenzamide200 - 500Anti-inflammatory

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide with high purity?

  • Methodology : Optimize coupling reactions using N,N-dimethylformamide (DMF) as a solvent and potassium carbonate (K₂CO₃) as a base, which has achieved ~85% yields for structurally analogous trifluoromethylbenzamide derivatives. Purification via recrystallization in ethyl acetate/light petroleum ether (1:3 ratio) effectively isolates the compound as a crystalline solid (melting point range: 115–190°C) .
  • Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) (>95% purity criteria).

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • IR Spectroscopy : Identify characteristic absorptions for amide C=O (~1680 cm⁻¹) and trifluoromethyl (-CF₃) stretching (~1150–1250 cm⁻¹) .
  • ¹H NMR : Key signals include the pyridinyl methyl group (δ ~3.9–4.1 ppm) and benzamide aromatic protons (δ ~7.5–8.5 ppm) in CDCl₃ .
  • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M]⁺) with calculated mass accuracy within ±0.1 Da .

Q. How should researchers design preliminary biological screening assays for this compound?

  • Methodology : Prioritize enzyme inhibition assays (e.g., kinase or receptor binding) based on structural analogs like VEGFR-2 inhibitors. For example, use in vitro models of angiogenesis or cellular proliferation (IC₅₀ determination) .
  • Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks to validate assay robustness.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to enhance the compound’s biological efficacy?

  • Methodology : Systematically modify substituents (e.g., pyrazole methyl group, trifluoromethyl position) and evaluate changes in potency. For example:

  • Replace the pyridinylmethyl group with a piperazinylmethyl moiety to assess solubility improvements (see triazole-thione derivatives in ).
  • Introduce electron-withdrawing groups (e.g., -NO₂) on the benzamide ring to modulate receptor binding affinity .
    • Data Analysis : Use computational tools (e.g., molecular docking) to correlate structural modifications with activity trends.

Q. What strategies resolve contradictions in spectral data during structural characterization?

  • Case Study : If ¹H NMR signals for aromatic protons overlap, employ 2D NMR (e.g., COSY, HSQC) to assign coupling patterns. For ambiguous -CF₃ interactions, use ¹⁹F NMR (δ ~-60 to -70 ppm) .
  • Validation : Cross-reference with X-ray crystallography data from structurally similar compounds (e.g., pyrazolo-triazolo-pyrimidine derivatives in ).

Q. How can researchers evaluate the compound’s pharmacokinetic (PK) profile for topical applications?

  • Methodology : Adapt protocols from ocular drug development studies:

  • Topical Administration : Use rabbit models to measure corneal permeability and systemic exposure via LC-MS/MS .
  • Formulation Optimization : Test solubility in PEG-based vehicles or cyclodextrin complexes to enhance bioavailability .

Methodological Considerations for Data Reproducibility

Q. What steps ensure reproducibility in synthesizing this compound across laboratories?

  • Protocol Standardization :

  • Document reaction conditions (temperature, solvent purity, inert atmosphere).
  • Use calibrated instruments for spectral data collection (e.g., NMR shimming, MS calibration).
    • Batch Analysis : Compare yields and purity across ≥3 independent syntheses to identify variability sources .

Q. How should researchers address discrepancies in biological assay results?

  • Troubleshooting :

  • Verify cell line authenticity (e.g., STR profiling) and assay conditions (pH, serum concentration).
  • Replicate experiments with orthogonal assays (e.g., Western blot for target protein validation alongside cellular viability assays) .

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